molecular formula C20H27N3O5 B2886674 methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 1022137-82-1

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2886674
CAS RN: 1022137-82-1
M. Wt: 389.452
InChI Key: RNBPSICWPRGUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are found in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with various functional groups including a butan-2-ylamino group, a carboxylate group, and a methyl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxylate group could participate in acid-base reactions, and the amino group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and amino groups would likely make the compound somewhat soluble in polar solvents.

Scientific Research Applications

Proteomics Research

F6548-3280: is utilized in proteomics , the study of proteomes and their functions. This compound is used for the identification and quantification of proteins, understanding their structure, function, and interactions. It’s particularly useful in the study of protein expression, modifications, and the overall mechanism of action within complex biological systems .

Pharmacoinformatics Profiling

In the realm of pharmacoinformatics , F6548-3280 plays a crucial role in drug discovery and development. It’s used for virtual screening and pharmacoinformatics profiling to identify promising inhibitors targeting specific proteins or enzymes. For instance, it has been part of a study identifying inhibitors for the 3CLpro of SARS-CoV-2, which is essential for virus replication .

Molecular Dynamics Simulations

The compound is instrumental in molecular dynamics (MD) simulations , which are computer simulations of physical movements of atoms and molecules. Researchers use F6548-3280 to understand and predict the interaction of molecules, stability of protein-ligand complexes, and to assist in the design of new drugs with better efficacy and reduced side effects .

Analytical Chemistry

In analytical chemistry , F6548-3280 is applied in various chromatographic techniques and mass spectrometry for the separation, identification, and quantification of chemical or biological compounds. It’s particularly valuable in the quality control of pharmaceuticals and the detection of complex biological samples .

Biopharma Production

The compound is also significant in biopharmaceutical production , where it’s used in the synthesis of therapeutic proteins and peptides. It aids in optimizing the production processes to enhance yield and purity, ensuring the production of high-quality biopharmaceuticals .

Advanced Battery Science

Lastly, F6548-3280 finds its application in advanced battery science . It’s used in the research and development of new materials for high-performance batteries. The compound helps in studying the electrochemical properties and improving the efficiency and longevity of batteries for various applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazoline derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-4-13(2)21-17(24)8-6-5-7-11-23-18(25)15-10-9-14(19(26)28-3)12-16(15)22-20(23)27/h9-10,12-13H,4-8,11H2,1-3H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBPSICWPRGUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

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